molecular formula C19H22O2 B191885 Miltirone CAS No. 27210-57-7

Miltirone

Cat. No. B191885
CAS RN: 27210-57-7
M. Wt: 282.4 g/mol
InChI Key: FEFAIBOZOKSLJR-UHFFFAOYSA-N
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Description

Miltirone is a natural product found in Salvia miltiorrhiza, also known as Danshen . It is a lipophilic compound and is one of the major active constituents with a phenanthrene-quinone structure .


Synthesis Analysis

The total synthesis of Miltirone has been described in several studies. A concise synthesis from 6-isopropyl-7-methoxy-1-tetralone was reported, where the naphthol was oxidized with Dess-Martin periodinane to yield Miltirone in good yield . Another study reported the total synthesis of 1-oxomiltirone via Suzuki coupling .


Molecular Structure Analysis

Miltirone has a molecular formula of C19H22O2 and a molecular weight of 282.377 Da . It is a phenanthrene-quinone derived from Salvia miltiorrhiza Bunge .


Chemical Reactions Analysis

Miltirone has been shown to suppress platelet aggregation, dense granule, and α granule secretion in a dose-dependent manner . It also inhibited the clot retraction and spreading of washed platelets . Another study reported that Miltirone could be used as a precursor of A-B-C rings with different oxidative degrees in selected abietane diterpenes when synthesized through high yield Suzuki reaction and subsequent cyclization .


Physical And Chemical Properties Analysis

Miltirone is a lipophilic compound . Further physical and chemical properties such as density, boiling point, vapor pressure, and others can be found in the safety data sheet .

Scientific Research Applications

1. Modulation of Platelet Function

  • Summary of Application: Miltirone, a lipophilic compound of Salvia miltiorrhiza Bunge, has been studied for its effects on platelet function. The aim of the study was to investigate the effects and the underlying mechanism of miltirone on platelet function .
  • Methods of Application: The ability of miltirone to modulate platelet function was investigated by a variety of in vitro and in vivo experiments. Platelet aggregation and dense granule secretion induced by various agonists were measured with a platelet aggregometer. Clot retraction and spreading were imaged by a digital camera and fluorescence microscope .
  • Results: Miltirone was shown to suppress platelet aggregation, dense granule, and α granule secretion in a dose-dependent manner. It also reduced the phosphorylation of PLCγ2, PKC, Akt, GSK3β and ERK1/2 in the downstream signal pathway of collagen receptor. It also reduced the phosphorylation of Src and FAK in the integrin αIIbβ3- mediated “outside-in” signaling .

2. Attenuation of Reactive Oxygen Species-Dependent Neuronal Apoptosis

  • Summary of Application: Miltirone has been studied for its protective effect on 1-methyl-4-phenylpyridinium (MPP + )-induced cell model of Parkinson’s disease (PD). The study aimed to explore the protective effect of miltirone on this cell model .
  • Methods of Application: Cell viability, reactive oxygen species (ROS) generation, apoptosis, and caspase-3 activity were detected by CCK-8 assay, a ROS assay kit, TUNEL, and caspase-3 activity assay, respectively. The effect of miltirone on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway was explored by western blot analysis .
  • Results: Miltirone or N-acetylcysteine (NAC) attenuated MPP±induced reduction in cell viability, ROS production, SOD activity reduction, apoptosis, and increase of caspase-3 activity. Additionally, miltirone recuperated MPP±induced inactivation of the PI3K/Akt pathway .

3. Anti-Inflammatory Effects

  • Summary of Application: Miltirone, an active ingredient in Salvia miltiorrhiza, has shown extensive pharmacological activities, including anti-inflammatory effects .
  • Methods of Application: The anti-inflammatory effects of Miltirone can be studied using various in vitro and in vivo models of inflammation. These might include models of acute inflammation like carrageenan-induced paw edema or chronic models like collagen-induced arthritis .
  • Results: While specific results for Miltirone’s anti-inflammatory effects are not detailed in the source, generally, compounds with anti-inflammatory effects can reduce inflammation markers, alleviate symptoms in chronic models, and decrease edema in acute models .

4. Antileukemic Effects

  • Summary of Application: Miltirone has also been studied for its antileukemic effects .
  • Methods of Application: The antileukemic effects of Miltirone can be studied using in vitro cell culture models of leukemia, such as human leukemia cell lines. These studies often involve treating the cells with various concentrations of Miltirone and assessing cell viability, proliferation, and apoptosis .
  • Results: While specific results for Miltirone’s antileukemic effects are not detailed in the source, generally, compounds with antileukemic effects can inhibit cell proliferation, induce apoptosis, and decrease the viability of leukemia cells .

5. Impact on Fluoxetine Metabolism

  • Summary of Application: Miltirone has been studied for its impacts on the metabolism of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety, and even premature ejaculation .
  • Methods of Application: The effects of drug-induced CYP2D6 activity inhibition and genetic polymorphisms on fluoxetine metabolism were studied using rat liver microsomes (RLMs) and SD rats. CYP2D6 recombinant baculosomes were prepared and subjected to catalytic reactivity studies .
  • Results: Miltirone was identified as having an obvious inhibitory effect on fluoxetine metabolism in RLMs. In vivo, the concentration of fluoxetine in rat blood increased markedly after miltirone administration. The molecular docking results showed that miltirone bound more strongly to CYP2D6 than fluoxetine .

6. Antioxidant Effects

  • Summary of Application: Miltirone, a phenanthrene-quinone derived from Salvia miltiorrhiza Bunge, has shown antioxidant effects .
  • Methods of Application: The antioxidant effects of Miltirone can be studied using various in vitro and in vivo models. These might include models of oxidative stress like hydrogen peroxide-induced cell damage .
  • Results: While specific results for Miltirone’s antioxidant effects are not detailed in the source, generally, compounds with antioxidant effects can reduce oxidative stress markers and protect cells from oxidative damage .

Safety And Hazards

Miltirone is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Other safety measures include wearing protective gloves, chemical-resistant rubber gloves, and chemical safety goggles .

Future Directions

While Miltirone has shown promising results in various studies, more research is needed to fully understand its potential therapeutic applications. It has been suggested as a potential anti-platelet candidate for the prevention of thrombotic disorders . Further studies are needed to explore its potential in treating other diseases and to fully understand its mechanism of action.

properties

IUPAC Name

8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h7-8,10-11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFAIBOZOKSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181683
Record name Miltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

421.00 to 422.00 °C. @ 760.00 mm Hg
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Miltirone

CAS RN

27210-57-7
Record name Miltirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27210-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miltirone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 °C
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
W Song, Y Ma, S Miao, R Yang, Y Zhu, D Shu… - Acta Pharmacologica …, 2019 - nature.com
… Miltirone, another active ingredient in Salvia miltiorrhiza, has showed extensive … , but whether miltirone has the function of anti-platelet is unknown [14,15,16,17]. We found that miltirone …
Number of citations: 20 www.nature.com
L Zhou, L Jiang, M Xu, Q Liu, N Gao, P Li, EH Liu - Scientific reports, 2016 - nature.com
… In this study, we investigated the effects of miltirone in human leukemia cell lines, primary … that miltirone exhibited antileukemic effect in vitro and in vivo. The role of ROS in miltirone-…
Number of citations: 53 www.nature.com
H Wang, J Gu, X Hou, J Chen, N Yang, Y Liu… - Biomedicine & …, 2017 - Elsevier
… of miltirone against IBD in vitro and in vivo, and try to explore the underlying mechanisms. Miltirone … Thus, the current study aims to evaluate the effect of miltirone against inflammation of …
Number of citations: 43 www.sciencedirect.com
X Zhang, P Zhang, L An, N Sun, L Peng, W Tang… - … Pharmaceutica Sinica B, 2020 - Elsevier
… Then, we elucidated the possible molecular mechanisms with a special focus on the ability of miltirone to induce pyroptosis against HCC. Our findings demonstrated that miltirone …
Number of citations: 123 www.sciencedirect.com
L Zhang, H Zhang, X Li, B Jia, Y Yang, P Zhou, P Li… - Phytomedicine, 2016 - Elsevier
… , miltirone … miltirone-induced cytoprotective effects against ox-LDL, which suggested that Nrf2 and the downstream expression of HO-1 are required for the functional effects of miltirone. …
Number of citations: 28 www.sciencedirect.com
CM Lee, HNC Wong, KY Chui, TF Choang, PM Hon… - Neuroscience …, 1991 - Elsevier
… Bz receptors• For instance, miltirone was 11 and 38 times … • Similarly, 4-methylene miltirone was 7 times more potent than … , miltirone, 1,2-didehydromiltirone and 4-methylene miltirone […
Number of citations: 103 www.sciencedirect.com
H Feng, F Xi - Neurochemical Research, 2022 - Springer
… information concerning the effect of miltirone on PD. … of miltirone against PD, we used the network pharmacology to analyze the drug targets and key biological pathways of miltirone in …
Number of citations: 3 link.springer.com
X Zhou, Y Wang, T Hu, PMY Or, J Wong, YW Kwan… - Phytomedicine, 2013 - Elsevier
… of miltirone on the metabolism of model probe substrates of CYP1A2, 2C9, 2D6 and 3A4 in pooled human liver microsomes. Miltirone … Enzyme kinetic studies showed that miltirone …
Number of citations: 53 www.sciencedirect.com
L Wang, T Hu, J Shen, L Zhang, L Li, RLY Chan, M Li… - Life sciences, 2016 - Elsevier
… In this study, ROS- and p53-dependent apoptosis induced by miltirone on colon cancer cells … Ca 2 + was suggested to be the characteristic of the anti-colon cancer activity of miltirone. …
Number of citations: 41 www.sciencedirect.com
H Mou, W Lau - J. Med. Chem, 1991 - researchgate.net
… to miltirone (1) have been synthesized with the aim to identify the key structural elements involved in miltirone's … , it is apparent that ring A of miltirone is essential for affinity. Although …
Number of citations: 80 www.researchgate.net

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